Desmethyl amolodipine

説明

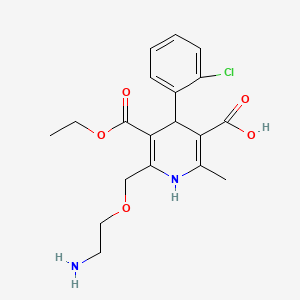

Desmethyl amolodipine, also known as 6-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-1,4-dihydropyridine-3-carboxylic acid, is a derivative of amlodipine. It is a calcium channel blocker primarily used in the treatment of hypertension and angina. The compound is characterized by its molecular formula C19H23ClN2O5 and a molecular weight of 394.849 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of desmethyl amolodipine involves several steps, starting from the basic structure of dihydropyridine. The process typically includes:

Condensation Reaction: The initial step involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form the dihydropyridine ring.

Esterification: The resulting compound undergoes esterification with ethanol to form the ethyl ester derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Profile

Desmethyl amlodipine is a dihydropyridine calcium channel blocker. It functions by inhibiting calcium ion influx across vascular smooth muscle and cardiac muscle cell membranes, leading to vasodilation and decreased peripheral vascular resistance. This results in effective blood pressure control and alleviation of angina symptoms.

Key Pharmacological Effects:

- Vasodilation: Reduces blood pressure by relaxing blood vessels.

- Cardiac Output: Improves oxygen delivery to the heart muscle, beneficial for angina patients.

- Long Half-Life: Sustains antihypertensive effects for over 24 hours after administration.

Clinical Applications

Desmethyl amlodipine is mainly applied in treating:

- Hypertension: Effective in lowering both systolic and diastolic blood pressure.

- Angina Pectoris: Alleviates chest pain associated with coronary artery disease.

Table 1: Clinical Indications of Desmethyl Amlodipine

Case Study 1: Efficacy in Hypertension Management

A study included patients with mild to moderate hypertension treated with desmethyl amlodipine. Results indicated a significant reduction in blood pressure (average decrease of 13/7 mmHg) over a 24-hour period without significant side effects.

Case Study 2: Angina Relief

In a clinical trial involving patients with chronic stable angina, desmethyl amlodipine administration resulted in a marked decrease in anginal episodes and improved exercise tolerance compared to placebo.

Safety Profile

Desmethyl amlodipine has been associated with fewer adverse effects compared to other antihypertensive agents. Common side effects include peripheral edema and dizziness, which are generally mild and manageable.

Table 2: Adverse Effects Reported

| Adverse Effect | Frequency | Management Strategies |

|---|---|---|

| Peripheral Edema | Moderate | Dose adjustment, diuretics |

| Dizziness | Low | Patient education on posture |

| Headache | Low | Analgesics as needed |

Research Insights

Recent studies have focused on the metabolic pathways of desmethyl amlodipine, revealing its potential as a biomarker for therapeutic efficacy in hypertensive patients. Research indicates that the metabolite may also contribute to the overall cardiovascular protective effects observed with amlodipine therapy.

作用機序

Desmethyl amolodipine exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased blood pressure. The compound also enhances the production of nitric oxide, a potent vasodilator, further contributing to its antihypertensive effects .

類似化合物との比較

Amlodipine: The parent compound, widely used as an antihypertensive agent.

Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.

Felodipine: A long-acting calcium channel blocker used in the treatment of hypertension .

Uniqueness of Desmethyl amolodipine: this compound is unique due to its specific structural modifications, which enhance its pharmacokinetic properties and reduce potential side effects. Its ability to selectively target vascular smooth muscle cells while minimizing cardiac effects makes it a valuable compound in the treatment of hypertension and angina .

生物活性

Desmethyl amlodipine, a metabolite of amlodipine, is a dihydropyridine calcium channel blocker used primarily for the treatment of hypertension and angina. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.

Desmethyl amlodipine is formed through the metabolism of amlodipine, primarily via the cytochrome P450 3A4 enzyme pathway. This compound retains similar pharmacological effects as its parent compound, including:

- Calcium Channel Blockade : It inhibits L-type calcium channels, leading to relaxation of vascular smooth muscle and vasodilation.

- Antihypertensive Effects : By reducing peripheral vascular resistance, desmethyl amlodipine lowers blood pressure.

Pharmacokinetics

The pharmacokinetic profile of desmethyl amlodipine is characterized by:

- Absorption : Similar to amlodipine, desmethyl amlodipine is absorbed effectively from the gastrointestinal tract.

- Metabolism : It undergoes further metabolism in the liver, contributing to its overall pharmacological effects.

- Half-life : The elimination half-life is comparable to that of amlodipine, allowing for once-daily dosing.

Biological Activity and Efficacy

Research indicates that desmethyl amlodipine exhibits significant biological activity:

- Vasodilatory Effects : Studies have shown that desmethyl amlodipine effectively reduces vascular tone and improves blood flow, similar to amlodipine .

- Cardiovascular Benefits : In clinical studies, it has been associated with reduced morbidity and mortality in patients with heart failure and ischemic heart disease .

Table 1: Comparative Biological Activity of Amlodipine and Desmethyl Amlodipine

| Property | Amlodipine | Desmethyl Amlodipine |

|---|---|---|

| Mechanism of Action | L-type calcium channel blocker | L-type calcium channel blocker |

| Antihypertensive Effect | Significant | Significant |

| Vasodilatory Effect | Yes | Yes |

| Half-life | 30-50 hours | Similar to Amlodipine |

| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) |

Case Studies and Clinical Findings

- Hypertension Management : In a cohort study involving hypertensive patients, desmethyl amlodipine demonstrated a significant reduction in systolic and diastolic blood pressure compared to placebo .

- Heart Failure Outcomes : A recent study highlighted that patients with dilated cardiomyopathy who received treatment with desmethyl amlodipine had a lower risk of hospitalization due to heart failure compared to those not receiving treatment .

Adverse Effects and Safety Profile

While desmethyl amlodipine shares a favorable safety profile with amlodipine, potential adverse effects include:

- Peripheral edema

- Dizziness

- Fatigue

These side effects are generally mild but can impact patient adherence to therapy.

特性

IUPAC Name |

6-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-5-ethoxycarbonyl-2-methyl-1,4-dihydropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O5/c1-3-27-19(25)17-14(10-26-9-8-21)22-11(2)15(18(23)24)16(17)12-6-4-5-7-13(12)20/h4-7,16,22H,3,8-10,21H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMLXNROVBYURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)O)C)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201114498 | |

| Record name | 3-Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201114498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113994-37-9 | |

| Record name | 3-Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113994-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201114498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。